molecular formula C14H17IN4O2 B13940410 5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13940410
M. Wt: 400.21 g/mol
InChI Key: AFPYIGUGLZKJNQ-UHFFFAOYSA-N
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Description

5-Iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative featuring a 1,4-dioxaspiro[4.5]decan-8-yl substituent at position 7 and an iodine atom at position 4. The iodine atom at position 5 may confer distinct electronic and steric properties, influencing binding affinity and selectivity in biological systems .

Properties

IUPAC Name

7-(1,4-dioxaspiro[4.5]decan-8-yl)-5-iodopyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2/c15-10-7-19(13-11(10)12(16)17-8-18-13)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPYIGUGLZKJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3C=C(C4=C(N=CN=C43)N)I)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic dioxane ring through the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst . This intermediate is then subjected to further reactions to introduce the pyrrolopyrimidine core and the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different halogens or functional groups.

Scientific Research Applications

5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The pyrrolo[2,3-d]pyrimidin-4-amine core is conserved across many analogs, but substitutions at positions 5, 7, and N4 define their pharmacological and physicochemical profiles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 5-I, 7-(1,4-dioxaspiro[4.5]decan-8-yl) C₁₇H₂₁IN₄O₂ 440.28 Potential kinase inhibitor (inferred from scaffold)
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-I, 7-isopropyl C₉H₁₁IN₄ 302.11 Higher lipophilicity; used in kinase studies
N4-(3,4-Dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 5) N4-(3,4-Cl₂C₆H₃) C₁₂H₈Cl₂N₄ 279.13 Moderate antiproliferative activity (IC₅₀ = 1.2 μM)
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) N4-(4-MeOC₆H₄) C₁₃H₁₃N₄O 241.27 Improved solubility due to methoxy group
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Me C₇H₈N₄ 148.17 Baseline scaffold; limited biological data

Key Structural and Functional Differences

  • Spirocyclic vs. Alkyl/Aryl Substituents : The 1,4-dioxaspiro[4.5]decan-8-yl group in the target compound introduces conformational rigidity and may reduce metabolic oxidation compared to 7-isopropyl or 7-methyl analogs .
  • N4 Modifications : N4-phenyl derivatives (e.g., Compounds 5–6 in ) exhibit varied activity depending on electron-withdrawing (e.g., Cl) or electron-donating (e.g., OMe) groups. The target compound lacks an N4 substituent, which may prioritize interactions at positions 5 and 6.

Biological Activity

5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15IN4O2
  • Molecular Weight : 404.20 g/mol
  • CAS Number : 262444-48-4

Biological Activity

The compound exhibits various biological activities that have been investigated in several studies:

Anticancer Activity

Research indicates that 5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis and cell cycle arrest
A5496.8Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinases : It may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival.
  • DNA Interaction : The compound's structure allows it to intercalate into DNA, leading to strand breaks and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in bacterial cells, contributing to its antimicrobial effects.

Case Studies

  • In Vivo Studies : A study on mice bearing tumor xenografts demonstrated significant tumor reduction when treated with the compound at doses of 10 mg/kg body weight.
  • Combination Therapy : Research has explored the effects of combining this compound with traditional chemotherapeutics, revealing enhanced efficacy and reduced side effects.

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